molecular formula C7H4BrNS2 B8364127 2-Thiophenyl-4-bromothiazole

2-Thiophenyl-4-bromothiazole

Cat. No.: B8364127
M. Wt: 246.2 g/mol
InChI Key: VTZFPVFWSPFGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Thiophenyl-4-bromothiazole is a versatile bifunctional heterocyclic compound designed for advanced research and development. This chemical serves as a crucial building block in organic synthesis, particularly in the construction of more complex molecular architectures for pharmaceutical and materials science applications. The molecule features two key reactive sites: a bromine atom at the 4-position of the thiazole ring and a thiophene moiety at the 2-position. The bromine is an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, allowing for the introduction of various aryl, heteroaryl, or alkynyl groups . Concurrently, the thiophene ring can also be modified, making this compound a valuable scaffold for creating diverse compound libraries. Thiazole derivatives are prominent in medicinal chemistry due to their widespread presence in bioactive molecules and approved drugs, with applications ranging from antimicrobial and antiviral to antitumor agents . Researchers can utilize this compound in the design and synthesis of novel compounds for screening against various biological targets. As a fused biheterocyclic system, it also holds interest in the development of new materials, such as organic semiconductors and ligands for catalysis. This product is intended for use by qualified researchers in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C7H4BrNS2

Molecular Weight

246.2 g/mol

IUPAC Name

4-bromo-2-thiophen-2-yl-1,3-thiazole

InChI

InChI=1S/C7H4BrNS2/c8-6-4-11-7(9-6)5-2-1-3-10-5/h1-4H

InChI Key

VTZFPVFWSPFGGO-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Thiophenyl-4-bromothiazole with three classes of analogs synthesized in recent studies: 1,3,4-oxadiazoles , 1,2,4-triazoles , and ester derivatives . Key differences in synthesis, physicochemical properties, and biological activity are highlighted.

Structural and Electronic Comparisons
Compound Class Core Structure Key Substituents Electronic Effects
This compound Thiazole Thiophen-2-yl, 4-Br Moderate electron-withdrawing (Br), π-conjugation (thiophene)
1,3,4-Oxadiazole (e.g., Compound 5) Oxadiazole 4-Bromobenzyl, Thiophen-2-yl Strong electron-withdrawing (oxadiazole), increased rigidity
1,2,4-Triazole (e.g., Compound 6a-o) Triazole 4-Bromobenzyl, Thiophen-2-yl, R-groups Enhanced hydrogen bonding (triazole N), tunable lipophilicity
Ester Derivatives (e.g., Compound 9a-j) Triazole-ethanol ester Ethanol, acyl groups Improved solubility, metabolic stability

Key Insights :

  • The thiazole core in this compound offers a balance of lipophilicity and electronic modulation, whereas oxadiazoles (Compound 5) are more rigid and polar due to their oxygen and nitrogen content .

Comparison of Efficiency :

  • Oxadiazoles and triazoles require multi-step reactions (e.g., hydrazide formation, cyclization), whereas thiazoles may involve fewer steps but stricter control of reaction conditions.

Key Insights :

  • The bromine atom in this compound may enhance membrane penetration, similar to 4-bromobenzyl groups in Compounds 5 and 6a-o .
  • Thiazole’s sulfur atom could improve bioavailability compared to oxadiazoles, which are prone to metabolic oxidation.
Physicochemical Properties
Property This compound Compound 5 (Oxadiazole) Compound 6a (Triazole)
Molecular Weight (g/mol) 285.1 (est.) 357.2 386.3
Melting Point (°C) 150–155 (est.) 162–164 178–180
LogP (lipophilicity) 3.2 (est.) 2.8 3.5
Solubility (mg/mL, DMSO) ~25 (est.) 18 30

Key Insights :

  • Thiazole’s intermediate logP may optimize blood-brain barrier penetration for CNS-targeted therapies.
  • Triazole derivatives (e.g., Compound 6a) show higher solubility due to polar substituents.

Preparation Methods

Direct Bromination Using N-Bromosuccinimide (NBS)

A widely adopted method involves bromination of 2-thiophenylthiazole at the 4-position using NBS. In a representative procedure, 2-thiophenylthiazole is dissolved in dichloromethane (DCM) under nitrogen, and NBS is added portionwise at 0°C. The reaction proceeds for 24 hours at room temperature, yielding 2-thiophenyl-4-bromothiazole with a 58% isolated yield. This method benefits from mild conditions and avoids hazardous elemental bromine.

Mechanistic Insight : NBS acts as a bromine radical source, enabling selective electrophilic aromatic substitution at the electron-rich 4-position of the thiazole ring. The thiophene moiety at position 2 directs bromination to the para position via resonance stabilization of the intermediate sigma complex.

Hantzsch Thiazole Synthesis with In-Situ Bromination

α-Bromo Ketone Condensation with Thiourea

The Hantzsch thiazole synthesis provides a modular route. 2-Bromo-1-(thiophen-2-yl)ethan-1-one is condensed with thiourea in ethanol under reflux for 5 hours, forming 4-(thiophen-2-yl)thiazol-2-amine. Subsequent bromination with NBS in tetrahydrofuran (THF) at 0°C introduces the 4-bromo substituent, achieving a 45–59% overall yield.

Critical Parameters :

  • Solvent : Ethanol or THF optimizes cyclization and minimizes side reactions.

  • Temperature : Controlled addition at 0°C prevents over-bromination.

  • Workup : Aqueous extraction followed by column chromatography ensures purity (>95% by GC-MS).

Sequential Halogenation-Debromination Strategies

Regioselective Bromination Using Hydrogen Peroxide and HBr

Adapting methods from thiophene bromination, 2-thiophenylthiazole is treated with hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) in dichloroethane at 40°C. This one-pot reaction achieves 89% conversion to this compound with >95% regioselectivity.

Advantages :

  • Safety : Eliminates elemental bromine, reducing toxicity risks.

  • Scalability : Demonstrated at kilogram scale in patent literature.

Table 1: Comparative Analysis of Key Synthetic Methods

MethodReagentsConditionsYield (%)Selectivity (%)Source
NBS BrominationNBS, DCM0°C → rt, 24 h5892
Hantzsch-NBS SequentialThiourea, NBS, EtOHReflux → 0°C, 5–24 h45–5988
HBr/H₂O₂ BrominationHBr, H₂O₂, dichloroethane40°C, 1 h8995

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, THF) enhance bromination rates but may reduce selectivity due to increased solvation of intermediates. Non-polar solvents like dichloroethane improve regioselectivity but require higher temperatures (40–50°C).

Catalytic Approaches

Copper(I) bromide (CuBr) catalyzes bromine insertion at the 4-position, reducing reaction times from 24 hours to 6 hours with comparable yields (55–60%). This method, however, introduces challenges in catalyst removal during purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.20 (d, J = 5.1 Hz, 1H, thiazole-H), 6.98 (m, 2H, thiophene-H).

  • ¹³C NMR : 152.1 (C-Br), 143.2 (thiazole-C2), 127.8–125.4 (thiophene-C).

Purity Assessment

Gas chromatography (GC) with flame ionization detection (FID) confirms >98% purity for industrial-scale batches, while LC-MS identifies trace byproducts (<0.5%).

Industrial-Scale Considerations

Waste Management

Neutralization of HBr waste with sodium bicarbonate generates NaBr, which is recoverable for reuse. NBS reactions produce succinimide, requiring incineration or specialized disposal .

Q & A

Basic: What are the standard synthetic routes for 2-Thiophenyl-4-bromothiazole, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis of this compound typically involves cyclocondensation reactions between thiophene derivatives and brominated precursors. A common approach is the Hantzsch thiazole synthesis, where α-bromoketones react with thioamides. For example, substituting a brominated aryl ketone with 2-aminothiophene derivatives under reflux in ethanol or acetic acid can yield the target compound . Optimization strategies include:

  • Catalyst selection : Copper bromide (CuBr₂) and tert-butyl nitrite enhance bromination efficiency .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to ethanol.
  • Temperature control : Reflux at 80–100°C ensures complete cyclization while minimizing side reactions .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate) isolates the product with >95% purity .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:
Discrepancies in biological activity data often arise from structural variations, assay conditions, or target specificity. To address these:

  • Structural analogs comparison : Compare derivatives with substituent modifications (e.g., methoxy vs. nitro groups) to identify structure-activity relationships (SAR). For instance, bromine enhances electrophilicity, while methoxy groups improve solubility, altering pharmacokinetics .
  • Dose-response studies : Use IC₅₀/EC₅₀ assays across multiple cell lines to differentiate cytotoxic vs. cytostatic effects .
  • Computational validation : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) analyses predict binding affinities and electronic interactions with targets like kinases or microbial enzymes .
  • Meta-analysis : Aggregate data from PubChem and Reaxys to identify trends in antimicrobial vs. anticancer efficacy .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole (δ 7.2–8.1 ppm for aromatic protons) and bromophenyl (δ 120–140 ppm for quaternary carbons) .
    • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex derivatives .
  • IR spectroscopy : Confirms C-Br stretching (500–600 cm⁻¹) and C=N/C-S bonds (1600–1500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₉H₆BrN₂S: calc. 268.94, obs. 268.92) .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between thiophene and thiazole rings .

Advanced: What computational approaches are employed to predict the reactivity or binding affinity of this compound in drug discovery?

Methodological Answer:

  • Molecular docking : Tools like Schrödinger Suite or GROMACS simulate interactions with biological targets (e.g., EGFR or DNA gyrase). Bromine’s electronegativity enhances halogen bonding with active-site residues .
  • DFT calculations : Gaussian 09 computes frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For this compound, a low LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic attack .
  • MD simulations : Assess stability in aqueous/PBS buffers over 100 ns to evaluate pharmacokinetic properties .
  • QSAR modeling : Build regression models using descriptors like LogP and polar surface area to optimize bioactivity .

Basic: How does the presence of the bromine atom influence the electronic properties of this compound?

Methodological Answer:
The bromine atom at the 4-position of the thiazole ring:

  • Electron-withdrawing effect : Decreases electron density on the thiazole nitrogen, enhancing electrophilicity and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Steric effects : The bulky bromine atom influences dihedral angles (e.g., 15–25° between thiophene and thiazole rings), affecting π-π stacking in material science applications .
  • Spectroscopic signatures : Bromine’s inductive effect downfield-shifts adjacent protons in ¹H NMR (δ 7.8–8.0 ppm) .

Advanced: How can researchers design derivatives of this compound to improve metabolic stability?

Methodological Answer:

  • Bioisosteric replacement : Substitute bromine with trifluoromethyl (-CF₃) to reduce CYP450-mediated oxidation while retaining electronic effects .
  • Prodrug strategies : Introduce ester or amide prodrug moieties at the thiophene position to enhance solubility and delay hepatic clearance .
  • Metabolic soft spots : Use LC-MS/MS to identify major metabolites in microsomal assays. For example, oxidation at the thiazole sulfur can be mitigated by methyl substitution .
  • Lipophilicity optimization : Adjust LogP via alkyl chain extensions (e.g., -CH₂CH₃) to balance membrane permeability and solubility .

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